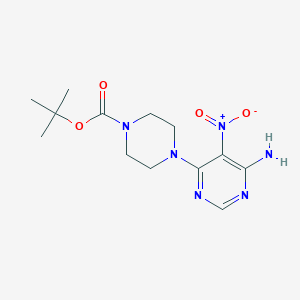

Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate

概要

説明

Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H20N6O4 and a molecular weight of 324.34 g/mol . This compound is known for its role as an inhibitor of tumor necrosis factor-alpha converting enzyme (TACE), making it significant in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate typically involves the reaction of 4-(6-nitropyrimidin-4-yl)piperazine-1-carboxylic acid tert-butyl ester with appropriate reagents under controlled conditions. One common method includes the reduction of the nitro group to an amino group using palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

化学反応の分析

Nitro Group Reduction

While direct reduction of the nitro group in this compound is not explicitly documented, analogous pyrimidine derivatives undergo catalytic hydrogenation (e.g., Pd/C, H₂) to yield amines. For example:

-

General Protocol :

This suggests potential applicability for synthesizing diaminopyrimidine analogs.

Amino Group Functionalization

The 6-amino group participates in:

-

Acylation : Coupling with activated carbonyls (e.g., using 2-chloro-1-methylpyridinium iodide) to form amides .

-

Methylation : Eschweiler–Clarke reaction with formaldehyde/formic acid to generate N-methyl derivatives .

Stability and Hazard Profile

-

Stability : Stable under inert conditions but sensitive to strong acids/bases due to the Boc-protected piperazine.

-

Hazards :

Comparative Reaction Data

科学的研究の応用

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate exhibits promising antimicrobial properties. It has been investigated for its efficacy against multidrug-resistant strains of Escherichia coli and other pathogens. The compound's structure allows for interaction with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death .

2. Anticancer Properties

There is growing interest in the compound's potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. The nitropyrimidine moiety is believed to play a crucial role in enhancing the compound's cytotoxic effects against various cancer cell lines .

3. Central Nervous System (CNS) Disorders

The piperazine ring structure is known for its pharmacological activity in the CNS. Research has focused on its potential use as a treatment for anxiety and depression, with preliminary studies suggesting that it may modulate neurotransmitter systems effectively .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the European Journal of Medicinal Chemistry, this compound was tested against various bacterial strains. The compound demonstrated significant inhibition of growth, particularly against multidrug-resistant E. coli. The structure-activity relationship (SAR) analysis indicated that modifications to the nitropyrimidine group enhanced its antibacterial potency .

Case Study 2: Cancer Cell Apoptosis

A research article detailed the effects of this compound on human breast cancer cell lines. The study found that treatment with this compound led to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. This suggests that the compound could be further developed into a therapeutic agent for breast cancer treatment .

Case Study 3: Neuropharmacological Effects

In preclinical trials assessing the neuropharmacological effects of the compound, researchers observed anxiolytic-like effects in animal models. The findings support its potential application in treating anxiety disorders, warranting further investigation into its mechanism of action within the CNS .

作用機序

The compound exerts its effects by inhibiting tumor necrosis factor-alpha converting enzyme (TACE). TACE is responsible for the cleavage of membrane-bound tumor necrosis factor-alpha (TNF-α) to its soluble form, which is involved in inflammatory processes. By inhibiting TACE, the compound can reduce the levels of soluble TNF-α, thereby modulating inflammatory responses.

類似化合物との比較

Similar Compounds

- Tert-butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate

- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Uniqueness

生物活性

Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

The molecular formula for this compound is . The compound features a piperazine ring, which is a common motif in various pharmaceutical agents due to its ability to interact with biological targets such as enzymes and receptors.

The biological activity of this compound primarily stems from its interaction with cyclin-dependent kinases (CDKs). It has been observed that derivatives of piperazine, including this compound, exhibit selective inhibition of CDK4 and CDK6. These kinases are crucial for cell cycle regulation and are often overexpressed in cancer cells, making them attractive targets for cancer therapy.

Table 1: Biological Targets and Activities

| Target | Activity | Reference |

|---|---|---|

| CDK4 | Inhibition | |

| CDK6 | Inhibition | |

| Antiproliferative | Moderate | |

| Cytotoxicity | Low to Moderate |

Therapeutic Applications

This compound is primarily investigated as an intermediate in the synthesis of various anticancer agents. Notably, it plays a role in the development of drugs like Ribociclib and Palbociclib, which are used to treat hormone receptor-positive breast cancer.

Case Studies

- Ribociclib Development : Research indicates that this compound serves as a key intermediate in synthesizing Ribociclib, which has shown efficacy in clinical trials for treating ER-positive breast cancer. The compound’s ability to selectively inhibit CDK4/6 contributes to its therapeutic potential by halting the proliferation of cancer cells .

- Palbociclib Synthesis : Similarly, this compound is utilized in synthesizing Palbociclib, another CDK inhibitor that has received FDA approval for treating breast cancer. Studies have shown that compounds derived from this piperazine structure exhibit significant antitumor activity in vitro .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the potency and selectivity of piperazine derivatives. For instance, variations in substituents on the piperazine ring can lead to improved binding affinity towards CDKs and reduced off-target effects.

Table 2: Structural Variations and Their Effects

特性

IUPAC Name |

tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O4/c1-13(2,3)23-12(20)18-6-4-17(5-7-18)11-9(19(21)22)10(14)15-8-16-11/h8H,4-7H2,1-3H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXNCBYJFQILQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC(=C2[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467416 | |

| Record name | tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245450-04-8 | |

| Record name | tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。